molecular formula C20H13Br B2838345 9-[Bromo(phenyl)methylene]-9H-fluorene CAS No. 33735-95-4

9-[Bromo(phenyl)methylene]-9H-fluorene

Cat. No.: B2838345
CAS No.: 33735-95-4
M. Wt: 333.228
InChI Key: GMFPCFIMQWGRRD-UHFFFAOYSA-N
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Description

9-[Bromo(phenyl)methylene]-9H-fluorene is a chemical compound with the molecular formula C20H13Br. It is known for its applications in organic synthesis and as an intermediate in the production of various complex compounds. This compound is characterized by the presence of a bromine atom attached to a phenylmethylene group, which is further connected to a fluorene moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[Bromo(phenyl)methylene]-9H-fluorene typically involves the bromination of 9H-fluorene derivatives. One common method includes the reaction of 9H-fluorene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

9-[Bromo(phenyl)methylene]-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of phenyl-substituted fluorenes.

    Oxidation Reactions: Formation of fluorenone derivatives.

    Reduction Reactions: Formation of fluorene derivatives.

Scientific Research Applications

9-[Bromo(phenyl)methylene]-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[Bromo(phenyl)methylene]-9H-fluorene involves its interaction with various molecular targets. The bromine atom and phenylmethylene group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[Bromo(phenyl)methylene]-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

9-[bromo(phenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPCFIMQWGRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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